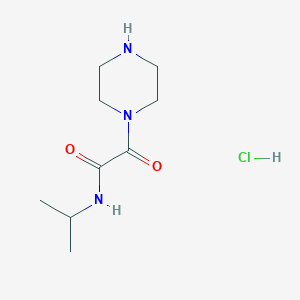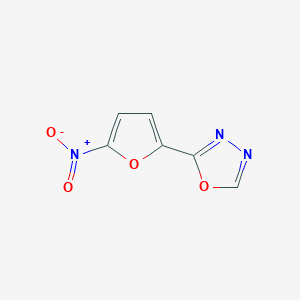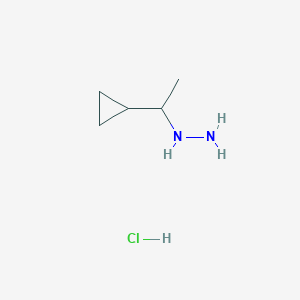![molecular formula C12H16ClNO B1420290 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide CAS No. 1097816-76-6](/img/structure/B1420290.png)
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
Overview
Description
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is an organic compound with the molecular weight of 225.72 . It is an impurity of Prilocaine, a local anesthetic used to treat paresthesia .
Synthesis Analysis
The synthesis of 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide can be achieved from o-Toluidine and 2-Chloropropionic acid .Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide . The InChI code is 1S/C12H16ClNO/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,1-3H3,(H,14,15) .Chemical Reactions Analysis
As an impurity of Prilocaine, it may be involved in the reactions related to the synthesis and degradation of Prilocaine .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Solubility and Crystallization Studies
- Solubility in Solvent Mixtures : The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various binary solvent mixtures was extensively studied. It was found that its solubility increases with temperature in ethyl acetate + hexane, toluene + hexane, acetone + hexane, and butanone + hexane mixtures. These studies are crucial for understanding the material's properties and potential applications in various industries (Pascual et al., 2017).
Synthesis and Antibacterial Activity
- Azole Derivatives Synthesis : Research on synthesizing azole derivatives from related compounds showed promising antibacterial activity. This could lead to the development of new antibacterial agents (Tumosienė et al., 2012).
Herbicide Research
- Synthesis of Herbicide Impurities : Studies focused on the synthesis of new impurities of the Propisochlor herbicide using a 2-chloro-N-(2-ethyl-6-methylphenyl)-N-methylethanamide related compound. Understanding these impurities can improve herbicide safety and effectiveness (Behera et al., 2022).
Anticancer Research
- Anticancer Agent Evaluation : Certain propanamide derivatives, including those related to 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, have been evaluated as potential anticancer agents, showing promising results in preliminary tests (Rehman et al., 2018).
Pharmacokinetic Studies
- Distribution in Warm-Blooded Animals : Pharmacokinetic studies involving the distribution of related compounds in warm-blooded animals after intragastric administration were conducted. Such studies are essential for understanding how these compounds might behave in biological systems (Shormanov et al., 2016).
Compound Characterization
- Synthesis and Characterization : Research on synthesizing and characterizing compounds related to 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, useful in SARS-CoV-2 treatment trials, was conducted. Such studies contribute to the understanding of potentially therapeutic compounds (Manolov et al., 2020).
Continuous Crystallization Process Development
- Continuous Crystallization of CNMP : The development of a continuous crystallization process for 2-chloro-N-(4-methylphenyl)propanamide in toluene is significant for the pharmaceutical industry, indicating a shift towards more efficient and sustainable manufacturing processes (Pascual et al., 2022).
Safety And Hazards
The safety information available indicates that this compound is potentially dangerous. It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPHODKVGGOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)
![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)
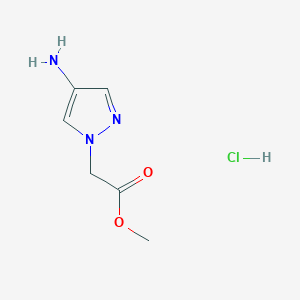

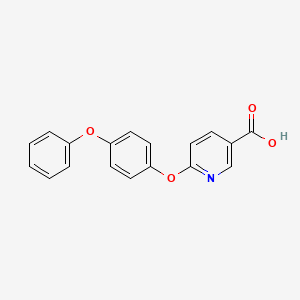


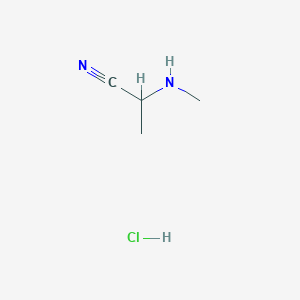
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
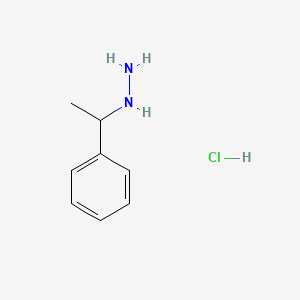
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)
